



In-Depth Technical Guide to 1,3,5-Tribromobenzene-d3

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Compound of Interest

Compound Name: 1,3,5-Tribromobenzene-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **1,3,5-Tribromobenzene-d3**. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.

Core Physical and Chemical Properties

1,3,5-Tribromobenzene-d3 is the deuterated isotopologue of 1,3,5-Tribromobenzene. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, a feature valuable in mass spectrometry-based analytical methods. Its appearance is typically a yellow powder or light brownish needles.[1][2]

Data Summary

The following table summarizes the key physical and chemical properties of **1,3,5- Tribromobenzene-d3** and its non-deuterated analogue for comparison.



Property	1,3,5-Tribromobenzene-d3	1,3,5-Tribromobenzene (for comparison)
CAS Number	52921-77-4[1][3][4][5]	626-39-1[6][7]
Molecular Formula	C ₆ D ₃ Br ₃ [3][5]	C ₆ H ₃ Br ₃ [6][7]
Molecular Weight	317.82 g/mol [1][5][8]	314.80 g/mol [7][9][10]
Exact Mass	314.7973 Da[3]	313.77644 Da[7]
Appearance	Yellow powder[1]	Light brownish needles, reddish-brown crystalline solid[2][11]
Melting Point	Not explicitly stated for d3, but likely similar to non-deuterated form	117-121 °C[12][13]
Boiling Point	Not explicitly stated for d3, but likely similar to non-deuterated form	271 °C[13]
Solubility	Not explicitly stated for d3, but likely similar to non-deuterated form	Soluble in hot ethanol and acetic acid; Insoluble in water[11][13]
IUPAC Name	1,3,5-tribromo-2,4,6- trideuteriobenzene[3][8]	1,3,5-tribromobenzene[7]

Experimental Protocols Synthesis of 1,3,5-Tribromobenzene

The primary synthesis route for 1,3,5-Tribromobenzene involves the deamination of 2,4,6-tribromoaniline.[14][15] The synthesis of the deuterated analogue would follow the same pathway, requiring deuterated starting materials or solvents.

Methodology:

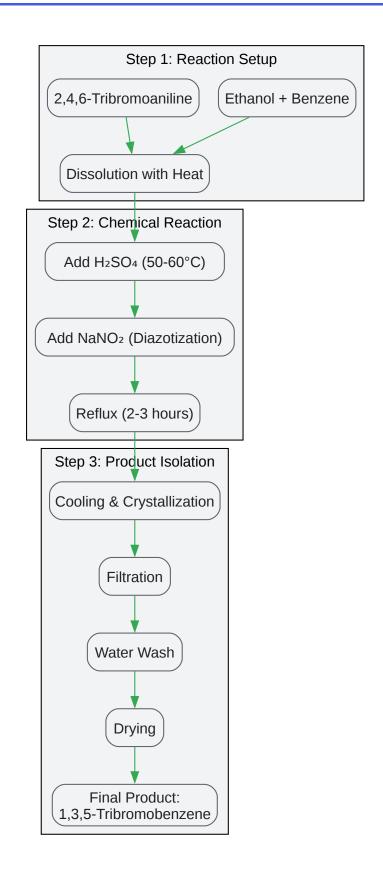
Foundational & Exploratory





- Dissolution: 2,4,6-Tribromoaniline is dissolved in a mixture of 95% ethanol and benzene with heating.[16]
- Acidification: Concentrated sulfuric acid is gradually added to the stirred solution over 1-2 hours, maintaining a temperature of 50-60 °C.[16]
- Diazotization: Sodium nitrite (NaNO₂) is added to the mixture in portions.[2][16] This creates an intermediate diazonium salt.[15]
- Reaction: The reaction mixture is heated to reflux for several hours (typically 2-3 hours) to allow the replacement of the diazonium group with a hydrogen (or deuterium) atom from the ethanol.[2][16]
- Isolation and Purification: The mixture is cooled to allow for crystallization of the product. The resulting precipitate is filtered, washed with water until neutral, and then dried.[16] Further purification can be achieved by recrystallization from ethanol.[2]





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Synthesis workflow for 1,3,5-Tribromobenzene.



Application in Analytical Chemistry

1,3,5-Tribromobenzene (TBB) is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods.[13] The deuterated form, **1,3,5-Tribromobenzene-d3**, is particularly suitable for this purpose due to its mass shift, which prevents interference from the non-deuterated analogue that might be present in a sample.

Experimental Workflow for Cyanide Determination:

- Sample Preparation: A biological sample (e.g., human plasma or urine) is prepared for analysis.
- Internal Standard Spiking: A known quantity of **1,3,5-Tribromobenzene-d3** is added to the sample.
- Derivatization: The target analyte (e.g., cyanide) is converted into a volatile derivative suitable for GC analysis.
- Extraction: The derivatized analyte and the internal standard are extracted from the sample matrix.
- GC-MS Analysis: The extract is injected into the GC-MS system. The components are separated by the gas chromatograph and detected by the mass spectrometer.
- Quantification: The amount of the target analyte is determined by comparing its peak area to the peak area of the **1,3,5-Tribromobenzene-d3** internal standard.

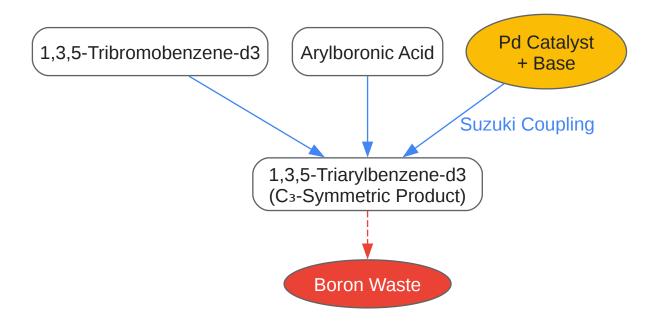
Chemical Reactivity and Applications

1,3,5-Tribromobenzene serves as a crucial precursor for the synthesis of C₃-symmetric molecules.[14] A notable application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.

Example: Suzuki Reaction

In this reaction, 1,3,5-Tribromobenzene reacts with an arylboronic acid in the presence of a palladium catalyst to form a larger, tri-substituted benzene ring. This method is fundamental in creating monomers for advanced materials like covalent organic frameworks (COFs).[14]





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Logical relationship in a Suzuki coupling reaction.

Safety and Handling

1,3,5-Tribromobenzene is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[6][17] It may also cause long-lasting harmful effects to aquatic life.[17]

Precautionary Measures:

- Engineering Controls: Use only in well-ventilated areas. Ensure eyewash stations and safety showers are available.[17]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[6][17] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]
- Storage: Store in a cool, dry place away from strong oxidizing agents.[17] Keep container tightly closed. The recommended storage temperature is in a refrigerator at 2-8°C.[5]



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